molecular formula C19H14ClNO4 B2745772 2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethyl benzoate CAS No. 867136-13-8

2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethyl benzoate

Cat. No.: B2745772
CAS No.: 867136-13-8
M. Wt: 355.77
InChI Key: YNXDQPWNFANOOC-UHFFFAOYSA-N
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Description

2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethyl benzoate is a chemical compound with diverse scientific applications. It is known for its unique structure, which includes a naphthalene ring substituted with a chloro group and a dioxo group, linked to an aminoethyl benzoate moiety. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethyl benzoate typically involves the reaction of 3-chloro-1,4-dioxonaphthalene with aminoethyl benzoate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like column chromatography to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethyl benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives with different functional groups .

Scientific Research Applications

2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethyl benzoate has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl 4-fluorobenzoate
  • 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl acetic acid
  • 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl 4-methylbenzoate

Uniqueness

Compared to similar compounds, 2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethyl benzoate is unique due to its specific substitution pattern and the presence of both chloro and dioxo groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethyl benzoate is a compound of interest due to its potential pharmacological applications, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its cytotoxic effects against cancer cell lines, mechanisms of action, and related research findings.

  • Chemical Formula : C₁₈H₁₅ClN₂O₄
  • Molecular Weight : 364.78 g/mol
  • CAS Number : 1212351-52-4

Biological Activity Overview

The biological activity of this compound has been primarily investigated through its effects on cancer cells. Research indicates significant cytotoxic properties against various cancer cell lines.

Cytotoxic Effects

A study evaluating the cytotoxic effects of related compounds indicated that derivatives of naphthoquinones exhibit strong anti-tumor activities. Specifically, the compound demonstrated significant inhibitory concentrations (IC50 values) against prostate cancer cell lines:

  • CWR-22 : IC50 = 2.5 µM
  • PC-3 : IC50 = 2.5 µM
  • DU-145 : IC50 = 6.5 µM
  • HS-5 (normal bone marrow cells) : IC50 = 25 µM .

These results suggest that the compound selectively targets cancer cells while having a relatively higher IC50 in normal cells, indicating potential for therapeutic use with lower toxicity.

The mechanism by which this compound exerts its effects involves:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the S-phase, which is critical for inhibiting cancer cell proliferation.
  • Apoptosis Induction : The activation of apoptotic pathways was observed in treated cancer cells, further supporting its role as a potential anti-cancer agent .

Comparative Studies

To better understand the efficacy and safety profile of this compound, comparative studies with other naphthoquinone derivatives were conducted. These studies have highlighted:

Compound NameIC50 (µM)Target Cell LineEffectiveness
2-Chloro-N-(3-chloro-naphthoquinone)2.5CWR-22High
NCDDNB6.5DU-145Moderate
Control>25HS-5 (normal cells)Low

Case Studies

Several case studies have documented the effects of naphthoquinone derivatives on various cancers:

  • Prostate Cancer : A study involving multiple prostate cancer cell lines demonstrated that treatment with naphthoquinone derivatives led to significant reductions in cell viability and induced apoptosis .
  • Breast Cancer : Similar compounds have shown promise in breast cancer models, indicating a broader application for this class of compounds in oncology .

Properties

IUPAC Name

2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO4/c20-15-16(18(23)14-9-5-4-8-13(14)17(15)22)21-10-11-25-19(24)12-6-2-1-3-7-12/h1-9,21H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXDQPWNFANOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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